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6-Bromo-3-iodo-4-methoxy-1H-

indazole

CAS No.: 887568-69-6

Cat. No.: B3294967

Get Quote

Executive Summary
The N-alkylation of 1H-indazoles is a pivotal transformation in drug discovery, yet it is plagued

by regioselectivity issues (N1 vs. N2 isomerism).[1][2][3][4][5][6][7] For 4-methoxyindazoles,

this challenge is nuanced by the electron-donating nature of the methoxy group, which

increases the overall nucleophilicity of the indazole core.

While "protecting group strategies" in the traditional sense (blocking one site to react at

another) are difficult to apply to N1-alkylation (since N1 is the desired reaction site), this guide

redefines the strategy into three tiers of regiocontrol:

Thermodynamic Control (Direct Alkylation): Utilizing specific cation-chelation effects

(NaH/THF) to exclusively drive N1 selectivity.

De Novo "Pre-Protection": Constructing the ring with the N1-alkyl group already in place

(using hydrazines), effectively treating the ring closure as the "protection" step.
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Orthogonal Protection: Strategies for handling the 4-methoxy group (as a masked phenol)

during alkylation to prevent O-alkylation side reactions.

Mechanistic Analysis & Regioselectivity Factors
The N1 vs. N2 Challenge
Indazoles exist in a tautomeric equilibrium, with the 1H-tautomer (N1-H) being

thermodynamically more stable than the 2H-tautomer by approximately 4-5 kcal/mol. However,

under basic alkylation conditions, the indazole anion is ambident.

N1-Alkylation: Thermodynamically favored product (maintains benzoid aromaticity).

N2-Alkylation: Often the kinetically favored product, especially under polar aprotic conditions

(DMF) or with specific electrophiles, due to the proximity of the lone pair and reduced steric

hindrance in some transition states.

The 4-Methoxy Effect
The 4-methoxy substituent is located at the C4 position, adjacent to the bridgehead C3a.

Sterics: Unlike C7-substituents (which sterically block N1), the 4-OMe group is remote from

the nitrogen binding pocket. It does not sterically hinder N1 alkylation.

Electronics: As a strong Electron Donating Group (EDG), the 4-OMe increases electron

density across the π-system. This enhances the nucleophilicity of both nitrogens, potentially

lowering the activation barrier for the unwanted N2 pathway if kinetic control is not strictly

managed.

Strategic Pathway Selection
The choice of base and solvent is the primary "strategy" for this transformation.

Strategy A: Sodium Chelation (NaH/THF). The sodium cation (

) coordinates tightly with the indazole anion. In non-polar solvents like THF, this ion-pairing
shields the N2 position or stabilizes the transition state leading to N1. Success Rate: >95%
N1 selectivity.
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Strategy B: Dissociated Ion Pair (K2CO3/DMF). In polar aprotic solvents, the cation is

solvated, leaving the "naked" indazole anion. This often leads to significant N2-alkylation (up

to 40-50%). Avoid for 4-methoxyindazoles.

Strategy C: Mitsunobu Reaction. Generally favors N2-alkylation for indazoles. Avoid if N1 is

desired.

Visualization: Mechanistic Pathways
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Caption: Mechanistic divergence of indazole alkylation based on solvent/base selection.

NaH/THF promotes N1 selectivity via cation control.

Experimental Protocols
Protocol A: High-Selectivity N1-Alkylation
(Recommended)
Objective: Synthesis of N1-alkyl-4-methoxyindazole with >95% regioselectivity. Scope:

Applicable to primary alkyl halides (MeI, EtBr, BnBr).

Reagents:

Substrate: 4-Methoxy-1H-indazole (1.0 equiv)
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Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[5][7][8]

Solvent: Anhydrous THF (0.1 M concentration)

Electrophile: Alkyl Halide (1.1 equiv)[5]

Step-by-Step Procedure:

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

Solubilization: Dissolve 4-methoxy-1H-indazole in anhydrous THF. Cool the solution to 0°C in

an ice bath.

Deprotonation: Carefully add NaH (1.2 equiv) portion-wise.[5][7][8] Evolution of H2 gas will

occur.[5]

Critical Step: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30

minutes to ensure complete anion formation and thermodynamic equilibration.

Alkylation: Re-cool to 0°C. Add the Alkyl Halide (1.1 equiv) dropwise.

Reaction: Allow to warm to RT and stir. Monitor by TLC/LCMS.[5][7][8] (Typical time: 2–12

hours).

Quench: Cool to 0°C. Quench with saturated aqueous NH4Cl.

Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.[5]

[7][9]

Purification: Flash chromatography (Hexane/EtOAc). The N1 isomer is typically less polar

(higher Rf) than the N2 isomer.

Protocol B: De Novo Synthesis (The "Pre-Protected"
Strategy)
Objective: Synthesis of N1-substituted 4-methoxyindazoles when direct alkylation fails or

complex alkyl groups are required. Strategy: Use a substituted hydrazine to build the pyrazole

ring with the alkyl group already attached.
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Reagents:

Substrate: 2-Fluoro-6-methoxybenzaldehyde (or corresponding nitrile/ketone).

Reagent: Alkyl-hydrazine (R-NH-NH2).

Procedure:

React 2-fluoro-6-methoxybenzaldehyde with the specific alkyl-hydrazine in a solvent like

NMP or n-butanol at elevated temperatures (100–120°C).

The hydrazine acts as a dinucleophile. The terminal nitrogen attacks the aldehyde (forming

hydrazone), and the internal nitrogen displaces the fluoride (SNAr) to close the ring.

Result: Exclusive formation of the N1-alkylated product.

Protocol C: Protecting Group Management (Phenol
Protection)
If the starting material is 4-hydroxyindazole (to be methylated later), you must protect the

oxygen before N-alkylation to avoid O-alkylation.

Protection: Treat 4-hydroxyindazole with TBDMS-Cl / Imidazole / DMF to form 4-(TBDMS-

oxy)-1H-indazole.

Alkylation: Perform Protocol A (NaH/THF) on the TBDMS-protected intermediate.

Deprotection/Methylation: Deprotect (TBAF) and then O-methylate (MeI/K2CO3) if 4-OMe is

the final goal, or simply start with 4-methoxyindazole if available.

Data Summary: Condition Comparison
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Strategy
Base /
Solvent

Temp
N1 : N2
Ratio

Yield
(Isolated)

Notes

Protocol A NaH / THF 0°C -> RT > 98 : 2 85-95%

Best for 4-

OMe. Kinetic

suppression

of N2.

Standard
K2CO3 /

DMF
60°C 60 : 40 70%

Poor

selectivity.

Difficult

separation.

Standard
Cs2CO3 /

DMF
RT 55 : 45 75%

"Naked

anion" effect

promotes N2.

Mitsunobu
DIAD / PPh3

/ THF
RT 20 : 80 60%

Favors N2.

Avoid for N1

synthesis.

Phase

Transfer

KOH /

Toluene /

TBAB

Reflux 70 : 30 80%
Moderate

selectivity.

Troubleshooting Guide
Problem: Low Conversion.

Cause: 4-methoxy group donates electrons, making the anion slightly less stable? No, it

makes it more nucleophilic. Likely cause is old NaH or wet THF.

Solution: Use fresh NaH and distill THF over Na/Benzophenone. Add a catalytic amount of

15-crown-5 if using NaH to solubilize the cation (use with caution, may lower selectivity).

Problem: N1/N2 Mixture observed.

Cause: Temperature too high during alkyl halide addition.
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Solution: Ensure addition is strictly at 0°C. Switch leaving group from Bromide to Tosylate

(sometimes improves N1 selectivity due to slower reaction rates allowing equilibration).

Problem: O-Alkylation (if 4-OH present).

Cause: Exposed phenol.

Solution: Strictly use the 4-methoxy ether or a silyl-protected phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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